molecular formula C9H7NO3 B1589319 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 24088-77-5

7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Cat. No. B1589319
CAS RN: 24088-77-5
M. Wt: 177.16 g/mol
InChI Key: HQUVXRFXGBZDNB-UHFFFAOYSA-N
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Description

“7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” is a derivative of the benzoxazine family . Benzoxazines are heterocyclic compounds that have an oxazine ring fused with a benzene ring . They have been reported to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .


Synthesis Analysis

The synthesis of benzoxazine derivatives, including “7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, has been achieved through various methods. One such method involves a mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction . Another method involves a two-step synthetic protocol .


Molecular Structure Analysis

The molecular structure of “7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” can be characterized by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Chemical Reactions Analysis

Benzoxazine derivatives, including “7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, can undergo various chemical reactions. For instance, they can be used as starting compounds for the synthesis of fused heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” can be determined by various spectroscopic techniques. For instance, its melting point, IR spectrum, 1H NMR, 13C NMR, and mass spectrum can be recorded .

Mechanism of Action

While the exact mechanism of action of “7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” is not explicitly mentioned in the retrieved papers, benzoxazine derivatives have been found to exhibit various biological activities. For instance, they have shown anticancer activity against breast cancer cell lines MCF 7 and MDA-MB-231 .

Future Directions

The future directions for “7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” could involve further exploration of its pharmacological properties and potential therapeutic applications. For instance, it could be evaluated for its activity against other types of cancer or other diseases . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

7-methyl-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)13-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUVXRFXGBZDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468388
Record name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

CAS RN

24088-77-5
Record name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24088-77-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1,3-Benzoxazine-2,4(3H)-dione, 7-methyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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